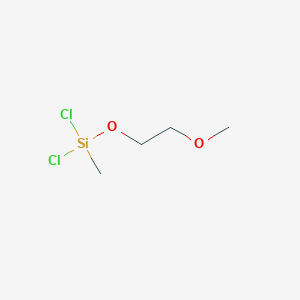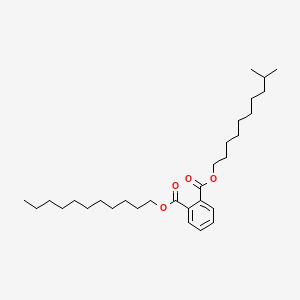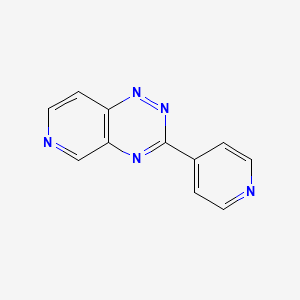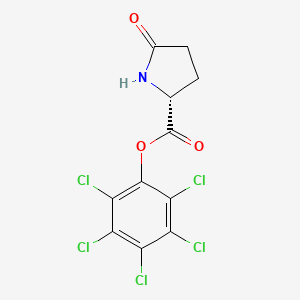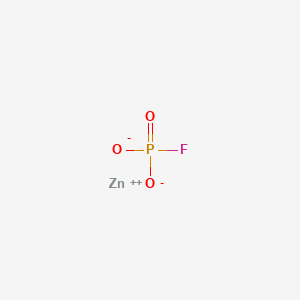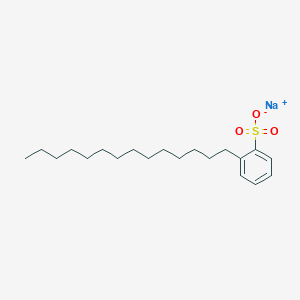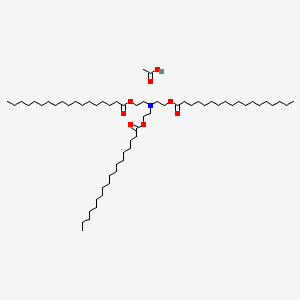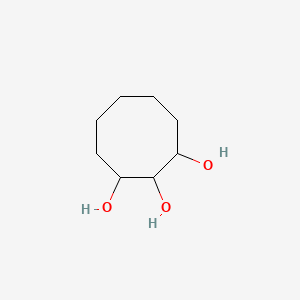
Cyclooctane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctane-1,2,3-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached to the first, second, and third carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2,3-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting diol. Another method includes the epoxidation of cyclooctene with peracids, followed by hydrolysis to yield the triol.
Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic hydrogenation of cyclooctadiene, followed by selective oxidation. The use of nickel or palladium catalysts is common in these processes to ensure high yields and purity.
化学反应分析
Types of Reactions: Cyclooctane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The triol can be oxidized to form cyclooctane-1,2,3-trione using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield cyclooctane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Cyclooctane-1,2,3-trione
Reduction: Cyclooctane
Substitution: Halogenated cyclooctane derivatives
科学研究应用
Cyclooctane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying ring strain and conformational analysis.
Biology: The compound is investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other industrial materials.
作用机制
Cyclooctane-1,2,3-triol can be compared with other cycloalkane derivatives such as cyclohexane-1,2,3-triol and cyclopentane-1,2,3-triol. While these compounds share similar structural features, this compound is unique due to its larger ring size, which results in different conformational properties and reactivity. The larger ring size also reduces ring strain, making this compound more stable compared to its smaller counterparts.
相似化合物的比较
- Cyclohexane-1,2,3-triol
- Cyclopentane-1,2,3-triol
- Cyclooctane-1,2-diol
属性
CAS 编号 |
85866-03-1 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
cyclooctane-1,2,3-triol |
InChI |
InChI=1S/C8H16O3/c9-6-4-2-1-3-5-7(10)8(6)11/h6-11H,1-5H2 |
InChI 键 |
JABDUNXUMGVHJU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C(CC1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


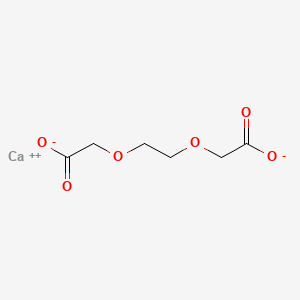
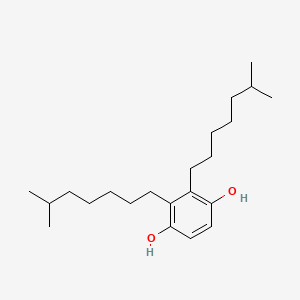
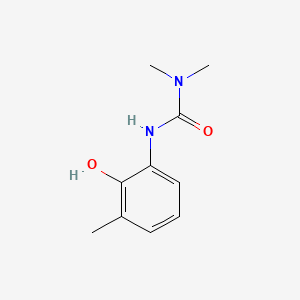
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)


